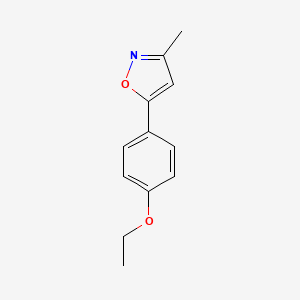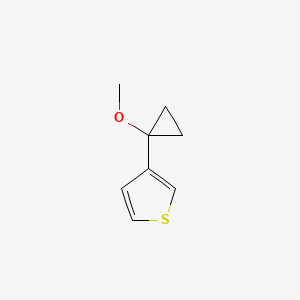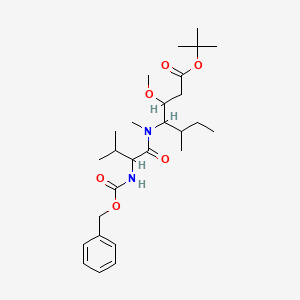
(3R,4S,5S)-tert-butyl 4-((S)-2-(((benzyloxy)carbonyl)amino)-N,3-dimethylbutanamido)-3-methoxy-5-methylheptanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4S,5S)-tert-butyl 4-((S)-2-(((benzyloxy)carbonyl)amino)-N,3-dimethylbutanamido)-3-methoxy-5-methylheptanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a tert-butyl group, a benzyloxycarbonyl-protected amino group, and a methoxy group, making it a versatile molecule for synthetic and research purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S,5S)-tert-butyl 4-((S)-2-(((benzyloxy)carbonyl)amino)-N,3-dimethylbutanamido)-3-methoxy-5-methylheptanoate typically involves multiple steps, including protection and deprotection of functional groups, as well as stereoselective reactions to ensure the correct configuration of the chiral centers. Common synthetic routes may include:
Protection of the amino group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.
Formation of the heptanoate backbone: The heptanoate backbone is constructed through a series of reactions, including aldol condensations and reductions.
Introduction of the tert-butyl group: The tert-butyl group is introduced via alkylation reactions.
Methoxylation: The methoxy group is introduced through methylation reactions.
Final deprotection: The Cbz group is removed to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
(3R,4S,5S)-tert-butyl 4-((S)-2-(((benzyloxy)carbonyl)amino)-N,3-dimethylbutanamido)-3-methoxy-5-methylheptanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are used under various conditions (e.g., basic or acidic environments).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3R,4S,5S)-tert-butyl 4-((S)-2-(((benzyloxy)carbonyl)amino)-N,3-dimethylbutanamido)-3-methoxy-5-methylheptanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions, protein-ligand binding, and other biochemical processes. Its chiral centers make it particularly useful for studying stereoselective reactions and mechanisms.
Medicine
In medicine, this compound may serve as a precursor for the development of pharmaceutical agents. Its structural features can be modified to enhance biological activity, selectivity, and pharmacokinetic properties.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Mécanisme D'action
The mechanism of action of (3R,4S,5S)-tert-butyl 4-((S)-2-(((benzyloxy)carbonyl)amino)-N,3-dimethylbutanamido)-3-methoxy-5-methylheptanoate depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary, but common mechanisms include inhibition or activation of enzymatic activity, receptor binding, and modulation of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3R,4S,5S)-tert-butyl 4-((S)-2-(((benzyloxy)carbonyl)amino)-3-hydroxy-5-methylheptanoate
- (3R,4S,5S)-tert-butyl 4-((S)-2-(((benzyloxy)carbonyl)amino)-N,3-dimethylbutanamido)-3-hydroxy-5-methylheptanoate
Uniqueness
Compared to similar compounds, (3R,4S,5S)-tert-butyl 4-((S)-2-(((benzyloxy)carbonyl)amino)-N,3-dimethylbutanamido)-3-methoxy-5-methylheptanoate stands out due to its specific combination of functional groups and stereochemistry. This unique structure imparts distinct reactivity and properties, making it suitable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C27H44N2O6 |
|---|---|
Poids moléculaire |
492.6 g/mol |
Nom IUPAC |
tert-butyl 3-methoxy-5-methyl-4-[methyl-[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]heptanoate |
InChI |
InChI=1S/C27H44N2O6/c1-10-19(4)24(21(33-9)16-22(30)35-27(5,6)7)29(8)25(31)23(18(2)3)28-26(32)34-17-20-14-12-11-13-15-20/h11-15,18-19,21,23-24H,10,16-17H2,1-9H3,(H,28,32) |
Clé InChI |
SXCDYMWHVBJDJZ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(C(CC(=O)OC(C)(C)C)OC)N(C)C(=O)C(C(C)C)NC(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Chlorothiazolo[4,5-c]pyridin-2-amine](/img/structure/B13676569.png)
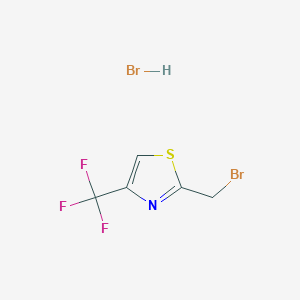
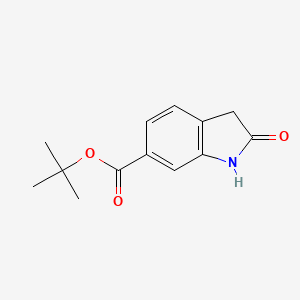
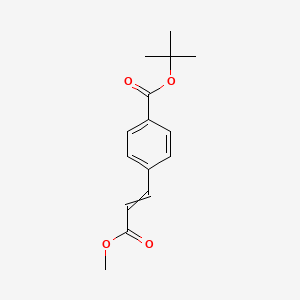
![1,3-dichloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13676599.png)
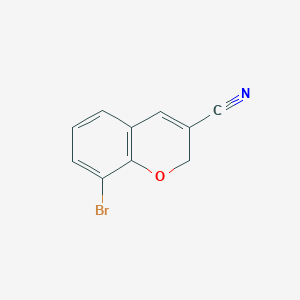
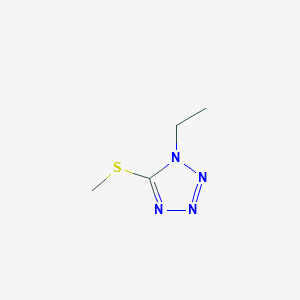
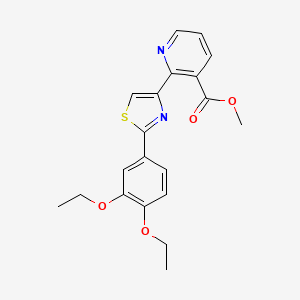
![Furo[2,3-b]pyridin-4-ylmethanamine](/img/structure/B13676630.png)
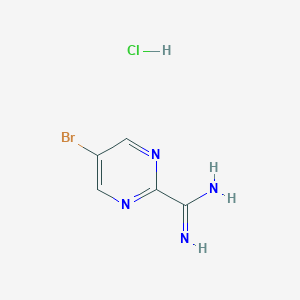
![Octahydro-1H-pyrido[1,2-a]pyrazin-7-ol](/img/structure/B13676634.png)
![N-[9-[(2R,4S,5S)-5-[[(tert-Butyldimethylsilyl)oxy]methyl]-4-(tritylamino)-2-tetrahydrofuryl]-6-oxo-6,9-dihydro-1H-purin-2-yl]isobutyramide](/img/structure/B13676638.png)
